![molecular formula C6H4B B15164134 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl CAS No. 153498-57-8](/img/structure/B15164134.png)
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is an organoboron compound with the molecular formula C6H5B. It is characterized by a bicyclic structure that includes a boron atom integrated into a seven-membered ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl typically involves the reaction of boron trihalides with cycloheptatriene under controlled conditions. One common method includes the use of boron trichloride (BCl3) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or oxygen (O2) to form boronic acids or boronates.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield borohydrides.
Substitution: The boron atom in the compound can participate in substitution reactions with halides or other nucleophiles to form new organoboron compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Boronic acids, boronates
Reduction: Borohydrides
Substitution: Various organoboron compounds
Applications De Recherche Scientifique
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties
Mécanisme D'action
The mechanism by which 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl exerts its effects involves the interaction of the boron atom with various molecular targets. In boron neutron capture therapy, for example, the boron atom captures neutrons and undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The compound’s ability to form stable complexes with biomolecules also plays a crucial role in its applications in drug delivery and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Borazine: Another boron-containing compound with a six-membered ring structure.
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Borohydrides: Compounds containing a boron atom bonded to hydrogen atoms.
Uniqueness
7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions and form stable complexes with various molecules makes it particularly valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
153498-57-8 |
|---|---|
Formule moléculaire |
C6H4B |
Poids moléculaire |
86.91 g/mol |
InChI |
InChI=1S/C6H4B/c1-2-4-6-5(3-1)7-6/h1-4H |
Clé InChI |
LWJBZPQIMBYRPH-UHFFFAOYSA-N |
SMILES canonique |
[B]1C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


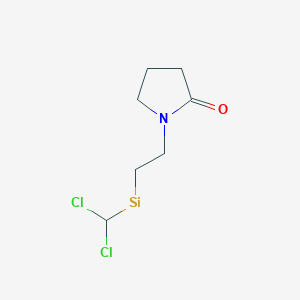
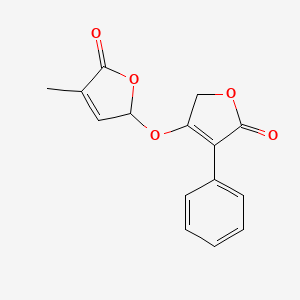

![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
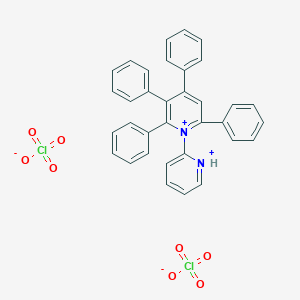
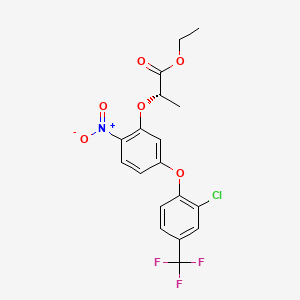
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
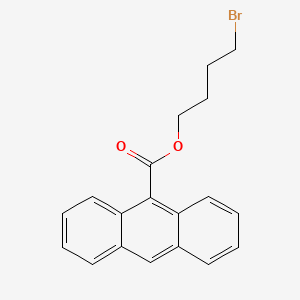
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)

